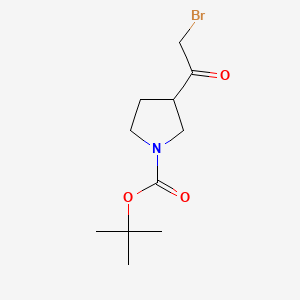

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-5-4-8(7-13)9(14)6-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIKGZJXGIQELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700153 | |

| Record name | tert-Butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225218-94-9 | |

| Record name | 1,1-Dimethylethyl 3-(2-bromoacetyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225218-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide .

Industrial Production Methods

Industrial production methods for tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group can be substituted by various nucleophiles, such as amines or thiols.

Oxidation: The pyrrolidine ring can be oxidized to form a lactam under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Nucleophilic substitution: Substituted pyrrolidine derivatives.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Lactam derivatives.

Scientific Research Applications

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate involves its interaction with nucleophiles due to the presence of the electrophilic bromoacetyl group . This interaction can lead to the formation of various substituted derivatives, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate with structurally or functionally analogous compounds, highlighting differences in reactivity, applications, and physicochemical properties.

Tert-butyl 3-(2-chloroacetyl)pyrrolidine-1-carboxylate

- Key Difference : Chloroacetyl substituent replaces bromoacetyl.

- Reactivity : Chlorine’s lower electronegativity compared to bromine reduces electrophilicity, slowing nucleophilic substitution reactions.

- Applications : Less favored in Suzuki couplings or alkylation reactions due to lower leaving-group ability.

- Molecular Weight : 267.72 g/mol (vs. 292.173 g/mol for bromoacetyl derivative) .

Tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS: 958026-66-9)

- Key Difference : Bromoethyl group replaces bromoacetyl.

- Reactivity : Ethyl-bromide moiety enables alkylation reactions but lacks the ketone functionality for further derivatization (e.g., condensation).

- Molecular Formula: C₁₁H₂₀BrNO₂ (vs. C₁₁H₁₈BrNO₃) .

- Similarity Score : Structural similarity of 0.92 (based on backbone comparison) .

Tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS: 1203685-04-4)

- Key Difference : Bromophenyl substituent instead of bromoacetyl.

- Applications : Used in aryl cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Purity : Available at 95% purity (commercial scale) .

- Molecular Weight : 326.23 g/mol (higher due to aromatic bromine) .

Tert-butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate

- Key Difference: Brominated isoquinoline ether linkage.

- Synthetic Utility: Intermediate in anticancer drug candidates (e.g., isoquinoline derivatives targeting topoisomerase inhibition).

- Yield : Reported at 50% in coupling reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Reactivity Hierarchy : Bromoacetyl derivatives exhibit faster reaction kinetics in SN2 pathways compared to chloroacetyl analogs due to bromine’s superior leaving-group ability .

- Steric Effects : Substituents like triazolopyridine (Table 1) introduce steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing target specificity .

- Pharmacological Relevance : Brominated pyrrolidine derivatives are prioritized in drug discovery for their balance of reactivity and metabolic stability .

Biological Activity

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS: 1225218-94-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate features a pyrrolidine ring substituted with a bromoacetyl group and a tert-butyl ester. Its molecular formula is with a molecular weight of approximately 292.18 g/mol. The presence of the bromoacetyl group enhances its reactivity, particularly in forming covalent bonds with nucleophilic sites on enzymes or receptors, which is crucial for its biological activity .

The biological activity of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with biological targets through nucleophilic substitution reactions. The bromoacetyl moiety can form covalent bonds with various nucleophiles, potentially leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism positions the compound as a promising candidate for drug development, particularly in designing enzyme inhibitors .

Antitumor Activity

Research has indicated that derivatives of pyrrolidine compounds, including tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate, exhibit significant antitumor properties. The compound's ability to inhibit specific enzymes involved in tumor growth presents a potential therapeutic avenue for cancer treatment. For instance, studies on similar compounds have shown effective inhibition against various cancer cell lines, suggesting that structural modifications can enhance their cytotoxicity .

Neuroactive Properties

The compound's interactions with neurotransmitter receptors suggest potential applications in treating neurological disorders. Its structural attributes allow it to modulate signaling pathways associated with neurotransmission, which could lead to therapeutic benefits in conditions such as depression or anxiety disorders.

Synthesis and Yield

The synthesis of tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate typically involves several steps, utilizing reagents such as carbon tetrabromide and triphenylphosphine under controlled conditions. For example, one synthesis method reported a yield exceeding 100% under specific conditions, highlighting the efficiency of the synthetic route employed .

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Carbon tetrabromide + Triphenylphosphine in THF at 5°C | >100% | Utilized without further purification |

In Vitro Studies

In vitro studies have demonstrated that compounds similar to tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate exhibit significant inhibitory effects on cancer cell proliferation. For example, pyrazole derivatives have been shown to inhibit Mycobacterium growth by over 90%, indicating that structural similarities may confer similar biological activities .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Bromoacetylation : Reacting tert-butyl pyrrolidine-1-carboxylate with bromoacetyl bromide under basic conditions (e.g., NaH or K₂CO₃ in THF) at 0–20°C to introduce the bromoacetyl group .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic (HCl) or basic (NaOH) hydrolysis for deprotection . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature control to minimize side reactions, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring structure, bromoacetyl substituent (δ ~3.8 ppm for CH₂Br), and Boc group (δ ~1.4 ppm for tert-butyl) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z ~318.1 for C₁₁H₁₈BrNO₃) and isotopic patterns for bromine .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of ester) and ~1650 cm⁻¹ (ketone) verify functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from inhomogeneous mixing or heat transfer inefficiencies. Strategies include:

- Flow Chemistry : Improves mixing and temperature control for exothermic steps like bromoacetylation .

- In Situ Monitoring : Techniques like FTIR or HPLC track intermediate formation and adjust reagent stoichiometry dynamically .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-brominated products) and refine purification protocols (e.g., column chromatography vs. recrystallization) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The bromoacetyl group acts as an electrophilic site for nucleophilic substitution (SN2) or Suzuki-Miyaura cross-coupling. Key factors:

- Electrophilicity : Bromine’s leaving-group ability facilitates substitution with amines or arylboronic acids .

- Steric Effects : The bulky Boc group on pyrrolidine directs reactivity to the less hindered bromoacetyl position .

- Catalyst Systems : Pd(PPh₃)₄ with Cs₂CO₃ in dioxane promotes coupling efficiency by stabilizing the palladium intermediate .

Q. How does the compound serve as a precursor in medicinal chemistry, and what modifications enhance bioactivity?

- Scaffold for Drug Candidates : The pyrrolidine core is a common motif in protease inhibitors. For example, replacing bromine with thiols or amines yields potential kinase inhibitors .

- Biodistribution Studies : Radiolabeling the bromine (e.g., with ⁷⁷Br) tracks in vivo behavior, optimizing pharmacokinetic profiles .

- Prodrug Design : Hydrolysis of the Boc group under physiological conditions releases active amines, improving target engagement .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing reaction parameter effects on purity?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading) and identify interactions affecting yield .

- Multivariate Analysis : PCA or PLS regression correlates spectroscopic data (e.g., NMR peak shifts) with impurity levels .

Q. How can researchers address discrepancies between computational predictions and experimental reactivity?

- DFT Calculations : Re-evaluate transition states with solvation models (e.g., COSMO-RS) to improve agreement with observed SN2 rates .

- Kinetic Profiling : Compare experimental activation energies (from Arrhenius plots) with computed barriers to refine force fields .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing complex heterocycles?

- Cyclization Reactions : Intramolecular Heck reactions form indolizidine alkaloids, leveraging the bromoacetyl group as a reactive handle .

- Peptide Mimetics : Coupling with amino acids via amide bonds generates conformationally restricted peptides for GPCR studies .

Safety and Handling

Q. What are the key safety considerations when handling tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate?

- Toxicity : Bromoacetyl derivatives are alkylating agents; use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under inert gas (N₂) at –20°C to prevent hydrolysis of the Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.